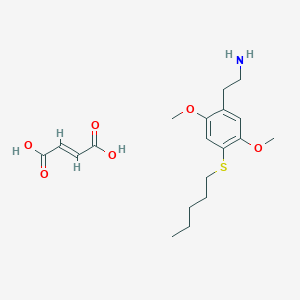

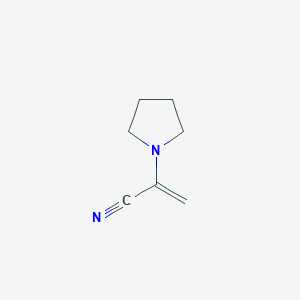

![molecular formula C20H14O2 B135641 Benz[a]anthracene-7-acetic Acid CAS No. 20316-12-5](/img/structure/B135641.png)

Benz[a]anthracene-7-acetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

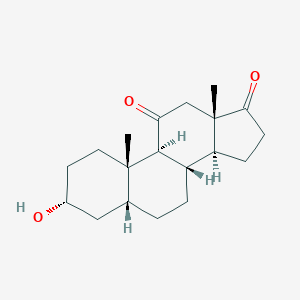

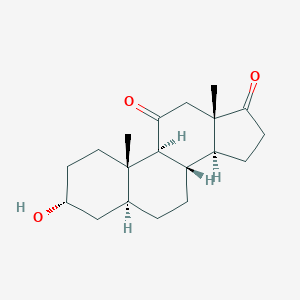

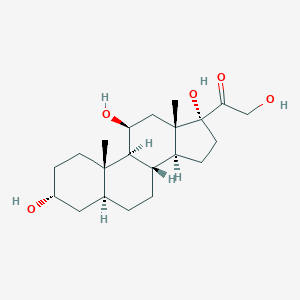

Benz[a]anthracene-7-acetic Acid is a derivative of Benz[a]anthracene, which is a polycyclic aromatic hydrocarbon with the chemical formula C18H12 . It is produced during incomplete combustion of organic matter . Benz[a]anthracene is one of the carcinogenic constituents of tobacco smoke .

Molecular Structure Analysis

The molecular structure of Benz[a]anthracene-7-acetic Acid consists of 20 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The compound has a molecular weight of 286.3 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Benz[a]anthracene-7-acetic Acid are complex and involve various intermediates . The compound is a moderately stable product formed by a variety of unstable free radicals or ionic precursors .

Physical And Chemical Properties Analysis

Benz[a]anthracene-7-acetic Acid has a molecular weight of 286.3 g/mol . It has a topological polar surface area of 37.3 Ų . The compound has a complexity of 418 .

Applications De Recherche Scientifique

Photophysics and Photochemistry

BAAA, like other anthracene derivatives, exhibits extended aromatic and conjugated π-systems. These properties lead to interesting photochemical and photophysical behavior . Researchers have explored BAAA’s use in:

Environmental Remediation

BAAA has been investigated for its fate in soil and its potential biotransformation. Researchers have used BAAA as a tracer to study polycyclic aromatic hydrocarbon (PAH) bioremediation .

Neurotoxicity Studies

Studies involving BAAA have explored its impact on glutathione-S-transferase activity, which is relevant to neurotoxicity .

Safety and Hazards

Mécanisme D'action

Target of Action

Benz[a]anthracene-7-acetic Acid primarily targets neuronal cells , specifically mouse hippocampal neuronal cells (HT-22) . The compound interacts with biochemical markers associated with neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase (MAO), and adenosine deaminase (ADA) .

Mode of Action

The compound’s interaction with its targets results in significant changes in the activities of AChE, MAO, and ADA. Specifically, AChE and MAO activities reduce significantly after treatment with Benz[a]anthracene-7-acetic Acid . Both polycyclic aromatic hydrocarbons cause a significant increase in ada activity .

Biochemical Pathways

Benz[a]anthracene-7-acetic Acid affects several biochemical pathways. It induces oxidative stress, leading to neuronal damage. It also disrupts cholinergic, monoaminergic, and purinergic transmission . The compound affects oxidative stress biomarkers, including catalase (CAT), glutathione -S- transferase (GST) activities, and Glutathione (GSH) levels .

Result of Action

The compound’s action results in a reduction in cell viability, with higher concentrations leading to neuronal injury and cell death . It also leads to a significant decrease in CAT and GST activities and low GSH levels . These results suggest that Benz[a]anthracene-7-acetic Acid may induce neurodegeneration in neuronal cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benz[a]anthracene-7-acetic Acid. For instance, the compound is a persistent organic pollutant with carcinogenic and mutagenic features, and it is released into the environment due to the partial combustion of organic matter . Humans are exposed to the compound via ingestion, inhalation, and skin absorption

Propriétés

IUPAC Name |

2-benzo[a]anthracen-7-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-20(22)12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKUXZMLVIOBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513948 |

Source

|

| Record name | (Tetraphen-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benz[a]anthracene-7-acetic Acid | |

CAS RN |

20316-12-5 |

Source

|

| Record name | (Tetraphen-7-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.